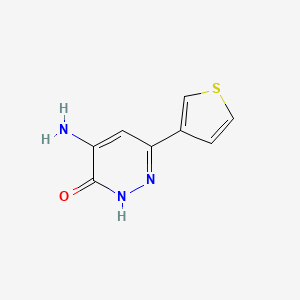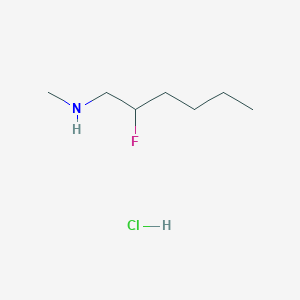
2-(2-Bromoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
2-(2-Bromoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one, also known as BEDP, is a pyridazinone compound that has been extensively studied in the past few decades. It has been used in a variety of scientific research applications, from drug design to biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds similar to "2-(2-Bromoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one" often focuses on their synthesis and structural analysis. For example, the study by Bortoluzzi et al. (2011) details the structural characteristics of a compound with a related bromophenyl group, highlighting the importance of intermolecular interactions and the formation of polymeric structures through specific bonding patterns (Bortoluzzi, Souza, Joussef, & Meyer, 2011). These structural insights are crucial for understanding how such compounds can be utilized in further chemical synthesis and material science applications.
Reactivity and Chemical Transformations
The reactivity of brominated compounds is another area of significant interest. Studies have investigated how brominated moieties influence the course of reactions with nucleophiles, as seen in the work by Potikha, Turelik, & Kovtunenko (2009), where the bromination of certain ketones led to the formation of furans and thiophenes (Potikha, Turelik, & Kovtunenko, 2009). This study underscores the utility of brominated compounds in synthesizing heterocyclic structures, a common theme in pharmaceutical research and development.
Antioxidant and Biological Activities
Exploring the biological activities of bromophenols, Olsen et al. (2013) and Li et al. (2011) demonstrate the antioxidant properties of bromophenols isolated from red algae (Olsen, Hansen, Isaksson, & Andersen, 2013); (Li, Li, Gloer, & Wang, 2011). These findings suggest that structurally similar compounds, such as "2-(2-Bromoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one," could potentially exhibit similar bioactivities, making them of interest in the search for new antioxidant agents.
Propiedades
IUPAC Name |
2-(2-bromoethyl)-6-(2-bromophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O/c13-7-8-16-12(17)6-5-11(15-16)9-3-1-2-4-10(9)14/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMRMELUVJWGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




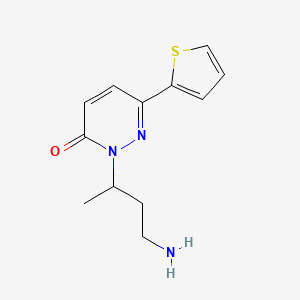
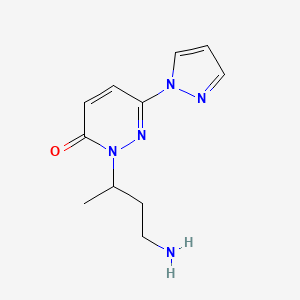
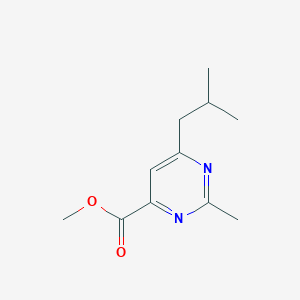
amine hydrochloride](/img/structure/B1484494.png)
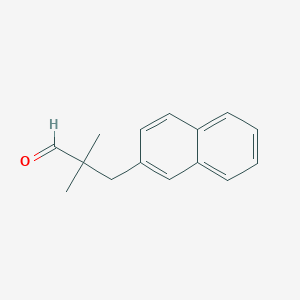
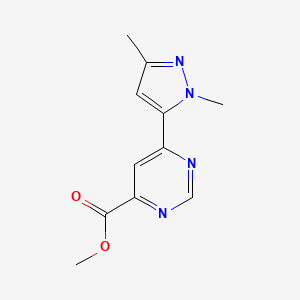
amine hydrochloride](/img/structure/B1484497.png)

